

# AV-153 Free Base (CAS Number: 19350-66-4): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AV-153 free base

Cat. No.: B102863

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

AV-153 is a 1,4-dihydropyridine (1,4-DHP) derivative, identified by the CAS number 19350-66-4 for its free base form. This molecule has garnered scientific interest for its antimutagenic and anticancer properties. Its mechanism of action is primarily attributed to its ability to intercalate into DNA at sites of single-strand breaks, thereby reducing DNA damage and stimulating cellular DNA repair mechanisms. Furthermore, AV-153 has been observed to interact with thymine and cytosine residues and to influence poly(ADP)ribosylation, a key process in DNA repair and cell death pathways. This technical guide provides a comprehensive overview of the available scientific data on AV-153, including its chemical and physical properties, biological activities, and the experimental methodologies used to elucidate its function.

## Chemical and Physical Properties

**AV-153 free base** is a complex organic molecule with the molecular formula C<sub>14</sub>H<sub>19</sub>NO<sub>6</sub> and a molecular weight of 297.30 g/mol .<sup>[1]</sup> While comprehensive experimental data on all its physicochemical properties are not readily available in the public domain, predicted values and basic identifiers are summarized in the table below.

| Property                | Value                                    | Source              |
|-------------------------|------------------------------------------|---------------------|
| Molecular Formula       | C14H19NO6                                | <a href="#">[1]</a> |
| Molecular Weight        | 297.30 g/mol                             | <a href="#">[1]</a> |
| CAS Number              | 19350-66-4                               |                     |
| Predicted Boiling Point | 450.5 ± 45.0 °C                          | <a href="#">[1]</a> |
| Predicted Density       | 1.230 ± 0.06 g/cm³                       | <a href="#">[1]</a> |
| InChI Key               | USGQSNVLGQWBEC-<br>UHFFFAOYSA-N          | <a href="#">[1]</a> |
| SMILES                  | CCOC(=O)C1=C(NC(=C(C1C(=O)O)C(=O)OCC)C)C | <a href="#">[1]</a> |

Structure:

Caption: Chemical structure of **AV-153 free base**.

## Biological Activity

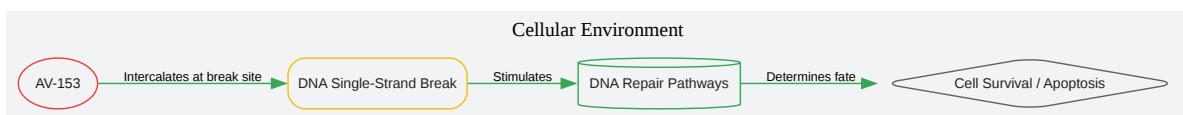
### Antimutagenic and DNA Repair Activity

The primary biological activity of AV-153 revolves around its interaction with DNA and the subsequent modulation of DNA repair pathways. It has been shown to possess antimutagenic properties by reducing DNA damage and stimulating repair processes within human cells *in vitro*.[\[1\]](#)

The proposed mechanism involves the intercalation of AV-153 into DNA, particularly at sites of single-strand breaks. This interaction is thought to stabilize the damaged site and facilitate the recruitment of DNA repair machinery.

### Anticancer Activity

AV-153 has demonstrated cytotoxic effects against various cancer cell lines. The available data on its half-maximal inhibitory concentrations (IC50) are summarized below.


| Cell Line | Cancer Type                  | IC50 (mM) | Source |
|-----------|------------------------------|-----------|--------|
| Raji      | Burkitt's lymphoma           | 14.9      |        |
| HL-60     | Acute promyelocytic leukemia | 10.3      |        |

## Mechanism of Action

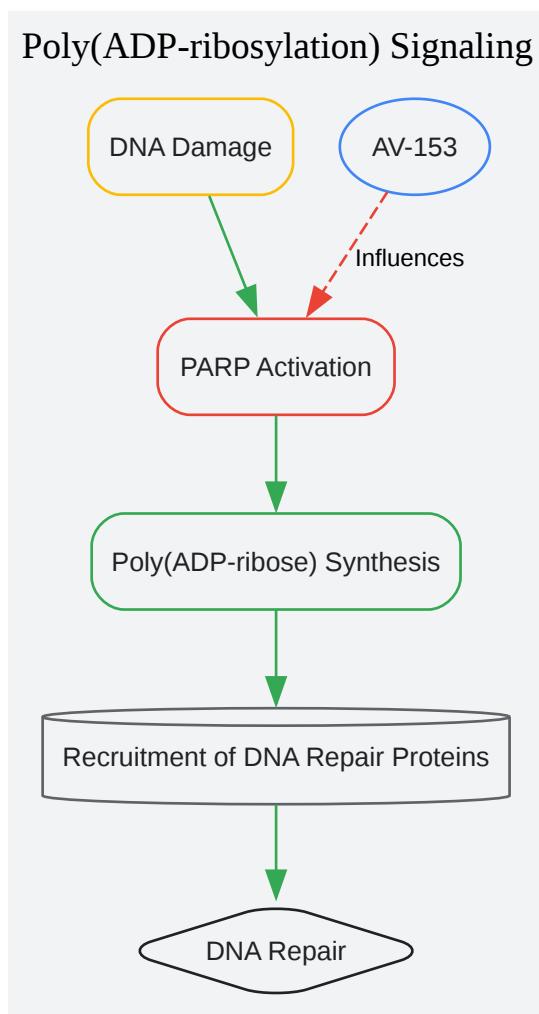
The mechanism of action of AV-153 is multifaceted, involving direct interaction with DNA and modulation of key cellular processes related to genome integrity.

### DNA Intercalation

AV-153 acts as a DNA intercalating agent.<sup>[1]</sup> This mode of binding involves the insertion of its planar dihydropyridine ring system between the base pairs of the DNA double helix. This interaction is particularly favored at sites of single-strand breaks, suggesting a potential role in sensing and responding to DNA damage.



[Click to download full resolution via product page](#)


Caption: Proposed mechanism of AV-153 DNA intercalation and stimulation of DNA repair.

### Modulation of Base Excision Repair

Experimental evidence suggests that AV-153 can modulate the Base Excision Repair (BER) pathway. Specifically, its sodium salt, AV-153-Na, has been shown to stimulate the excision and synthesis steps of BER for lesions such as 8-oxoguanine, abasic sites, and alkylated bases. This indicates that AV-153 may enhance the cell's ability to remove specific types of DNA damage.

## Influence on Poly(ADP-ribosylation)

AV-153 is reported to have an influence on poly(ADP)ribosylation.<sup>[1]</sup> This process, catalyzed by Poly(ADP-ribose) polymerases (PARPs), is a critical signaling event in response to DNA damage. PARP activation and the subsequent synthesis of poly(ADP-ribose) chains at damage sites are crucial for the recruitment of DNA repair factors. The precise nature of AV-153's influence on this pathway requires further investigation to elucidate whether it acts as an activator, inhibitor, or modulator of specific PARP enzymes or downstream effectors.



[Click to download full resolution via product page](#)

Caption: Postulated influence of AV-153 on the Poly(ADP-ribosylation) pathway.

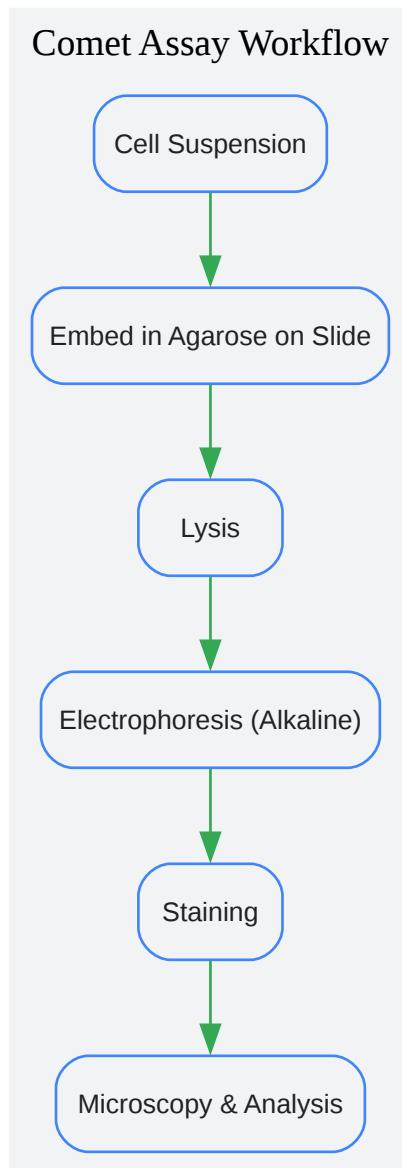
## Experimental Protocols

Detailed, step-by-step experimental protocols for the use of AV-153 are not extensively published. However, based on the available literature, the following outlines the general methodologies employed in studying its biological effects.

## DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is used to determine the ability of a compound to intercalate into DNA.

- Principle: Ethidium bromide (EtBr) is a fluorescent dye that exhibits a significant increase in fluorescence upon intercalation into DNA. A competing intercalating agent, such as AV-153, will displace EtBr from the DNA, leading to a decrease in fluorescence.
- General Protocol:
  - Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl).
  - Add EtBr to the DNA solution and allow it to incubate to form a stable fluorescent complex.
  - Measure the initial fluorescence intensity of the DNA-EtBr complex.
  - Titrate the solution with increasing concentrations of AV-153.
  - Measure the fluorescence intensity after each addition of AV-153.
  - A decrease in fluorescence intensity indicates displacement of EtBr and suggests DNA intercalation by AV-153.


## Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

- Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

- General Protocol:

- Harvest cells and resuspend them in a low melting point agarose.
- Pipette the cell-agarose suspension onto a coated microscope slide and allow it to solidify.
- Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
- Place the slides in an electrophoresis chamber filled with alkaline buffer to unwind the DNA.
- Apply an electric field to induce the migration of damaged DNA.
- Stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).
- Visualize and quantify the comets using fluorescence microscopy and specialized image analysis software.



[Click to download full resolution via product page](#)

Caption: A simplified workflow of the Comet Assay.

## Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxic effects of a compound.

- Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan

product. The amount of formazan produced is proportional to the number of viable cells.

- General Protocol:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of AV-153 and a vehicle control.
- Incubate for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
- Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC<sub>50</sub> value.

## Synthesis

AV-153 belongs to the 1,4-dihydropyridine class of compounds, which are commonly synthesized via the Hantzsch pyridine synthesis. This is a multi-component reaction that involves the condensation of an aldehyde, a  $\beta$ -ketoester, and a nitrogen source (typically ammonia). While a specific, detailed protocol for the synthesis of **AV-153 free base** is not readily available in the peer-reviewed literature, the general approach would likely involve the reaction of two equivalents of ethyl acetoacetate with one equivalent of an appropriate aldehyde and ammonia.

## Safety and Handling

Detailed safety and toxicity data for **AV-153 free base** are not extensively documented. As with any research chemical, appropriate safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area, preferably in a fume hood.

## Conclusion

**AV-153 free base** is a promising antimutagenic and anticancer agent with a mechanism of action centered on DNA intercalation and the modulation of DNA repair pathways. The available data provide a solid foundation for its biological activities. However, to fully realize its therapeutic potential, further in-depth research is required. This includes more comprehensive cytotoxicity screening across a wider range of cancer cell lines, detailed mechanistic studies to fully elucidate its interaction with the poly(ADP-ribosylation) and base excision repair pathways, and the development of a robust and scalable synthetic route. This technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of AV-153 and its derivatives as novel therapeutic agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AV-153 Free Base (CAS Number: 19350-66-4): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b102863#av-153-free-base-cas-number-19350-66-4>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)